molecular formula C26H35NS2 B14625589 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile CAS No. 56056-71-4

(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile

Cat. No.: B14625589
CAS No.: 56056-71-4
M. Wt: 425.7 g/mol
InChI Key: FZBYNMRGKBATMO-UHFFFAOYSA-N
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Description

(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C21H29NS2 It is characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a sulfanyl linkage, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile typically involves the reaction of 4-(dodecylsulfanyl)benzenethiol with 2-bromo-1-(4-(dodecylsulfanyl)phenyl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include interactions with proteins, enzymes, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
  • (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
  • (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid

Uniqueness

(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is unique due to the presence of both a nitrile group and a dodecylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for various applications.

Properties

CAS No.

56056-71-4

Molecular Formula

C26H35NS2

Molecular Weight

425.7 g/mol

IUPAC Name

2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetonitrile

InChI

InChI=1S/C26H35NS2/c1-2-3-4-5-6-7-8-9-10-13-22-28-24-16-18-25(19-17-24)29-26-15-12-11-14-23(26)20-21-27/h11-12,14-19H,2-10,13,20,22H2,1H3

InChI Key

FZBYNMRGKBATMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC#N

Origin of Product

United States

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